REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][N:6]([CH3:11])[CH2:7][CH2:8][C:9]#[N:10])C.[H][H]>C(O)C.[Co]>[CH3:11][N:6]1[CH2:7][CH2:8][CH2:9][NH:10][C:4](=[O:3])[CH2:5]1
|
Name
|
N-methyl-N-(2-cyanoethyl)glycine ethyl ester
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN(CCC#N)C)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The calculated quantity of hydrogen has been absorbed after about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The hydrogenated solution is filtered off from the catalyst
|
Type
|
WAIT
|
Details
|
The solid residue left after the ethanol
|
Type
|
CUSTOM
|
Details
|
has been evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(NCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 424 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |